Aqueous Solubility: R-1MAP Surpasses Parent Compounds by Over 16,500-Fold
The phosphate promoiety of R-1MAP directly addresses the critical formulation bottleneck of its parent compound, (R)-methanandamide. The prodrug strategy increases aqueous solubility by more than 16,500-fold at a physiological pH of 7.4 [1]. This contrasts sharply with the parent (R)-methanandamide, which has limited aqueous solubility and requires organic co-solvents, restricting its use in many in vitro and in vivo experimental setups.
| Evidence Dimension | Aqueous Solubility (fold-increase over parent at pH 7.4) |
|---|---|
| Target Compound Data | >16,500-fold increase |
| Comparator Or Baseline | Parent compound (R)-methanandamide (1-fold, baseline) |
| Quantified Difference | >16,500-fold increase |
| Conditions | pH 7.4 aqueous buffer; phosphate ester synthesized as described in Juntunen et al., 2003. |
Why This Matters
This massive solubility gain allows for precise aqueous dosing in cell-based assays and intravenous administration in animal models, eliminating the confounding effects of organic solvents on cell viability and cannabinoid receptor pharmacology.
- [1] Juntunen, J., Huuskonen, J., Laine, K., Niemi, R., Taipale, H. T., Nevalainen, T. J., Pate, D. W., & Järvinen, T. (2003). Anandamide prodrugs. 1. Water-soluble phosphate esters of arachidonylethanolamide and R-methanandamide. European Journal of Pharmaceutical Sciences, 19(1), 37–43. View Source
